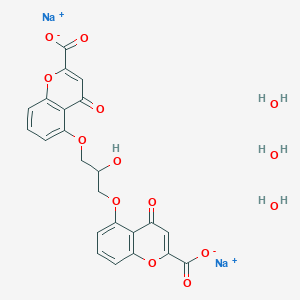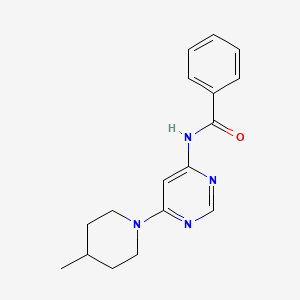
ML340
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML340 is a high-strength steel alloy developed by Aubert & Duval for applications requiring exceptional strength and impact resistance at high temperatures. This alloy is primarily used in aerospace applications, such as engine shafts, where it operates at temperatures up to 450°C (840°F). This compound is known for its high ultimate tensile strength (UTS) of 2340 MPa (340 Ksi) and its ability to maintain these properties under harsh conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
ML340 is produced through a combination of vacuum melting and remelting processes to ensure a homogeneous structure and high ultimate tensile strength. The alloying elements include nickel, cobalt, chromium, molybdenum, aluminum, and vanadium. The specific composition is as follows :
- Carbon: 0.23%
- Nickel: 13.00%
- Cobalt: 5.80%
- Chromium: 3.30%
- Molybdenum: 1.50%
- Aluminum: 1.50%
- Vanadium: 0.25%
Industrial Production Methods
The production of this compound involves several key steps:
Vacuum Melting: The alloying elements are melted in a vacuum to prevent contamination and ensure a high-purity product.
Vacuum Remelting: The molten alloy is remelted to further refine its structure and remove any remaining impurities.
Chemical Reactions Analysis
ML340 undergoes several types of chemical reactions, including:
Scientific Research Applications
ML340 has a wide range of scientific research applications, including:
Aerospace Engineering: Due to its high strength and resistance to high temperatures, this compound is used in the manufacture of engine shafts, heavily loaded parts, and fasteners.
Mechanical Engineering: The alloy’s high fatigue resistance makes it suitable for components subjected to cyclic loading.
Materials Science: Researchers study this compound to understand the effects of alloying elements and heat treatment on the mechanical properties of high-strength steels.
Mechanism of Action
The mechanism by which ML340 exerts its effects involves several key processes:
Martensitic Transformation: The alloy undergoes a martensitic transformation, resulting in a microstructure that provides high strength and toughness.
Precipitation Hardening: The formation of secondary carbides and intermetallic precipitates during aging enhances the alloy’s mechanical properties.
Nitriding: Surface hardening through nitriding improves the wear resistance of the alloy.
Comparison with Similar Compounds
ML340 can be compared to other high-strength maraging steels, such as Maraging 250. The key differences include:
Similar Compounds
- Maraging 250
- Maraging 300
- Maraging 350
This compound stands out due to its unique combination of alloying elements and its ability to maintain high strength and toughness at elevated temperatures .
Properties
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-7-9-21(10-8-13)16-11-15(18-12-19-16)20-17(22)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWAUKDDNKSIJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: The ML340 continuous miner offers several advantages for coal mining: [, ]
- Improved Resource Recovery: It enhances resource recovery in short-wall mining, particularly in extracting dull coal. []
- Increased Production: It contributes to increased coal production, addressing the imbalance between mining and digging. []
- Stable Performance: Tests in the Shanxi ore district demonstrated the this compound's reliable and consistent performance. []
- Adaptability: The machine exhibits strong adaptability to different mining conditions. []
A: The development and deployment of the first this compound continuous miner in China provided valuable experience and highlighted areas for improvement in future designs. [] While specific challenges were not detailed in the abstracts, the research emphasizes the importance of learning from the this compound's testing phase to guide future continuous miner development in the country. []
A: With the increasing demand for continuous miners, especially in the context of declining longwall mining operations, domestic production of such machinery is crucial for China. [] Building local expertise in continuous miner technology can reduce reliance on foreign suppliers and support the growth of the Chinese mining industry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
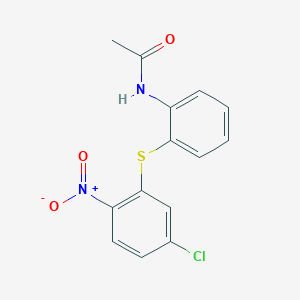
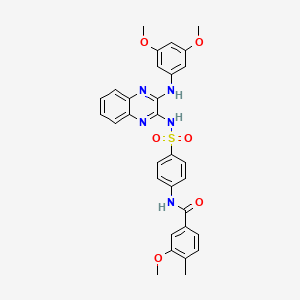

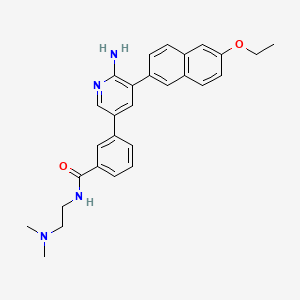
![(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B560389.png)
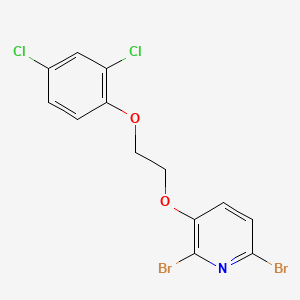
![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)
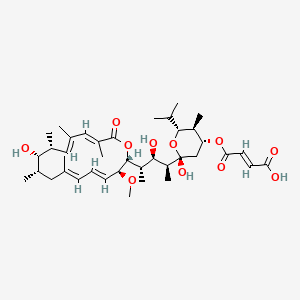
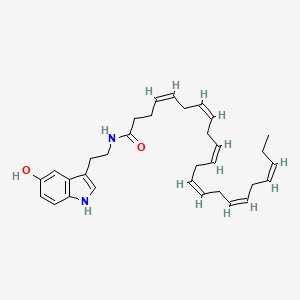
![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)
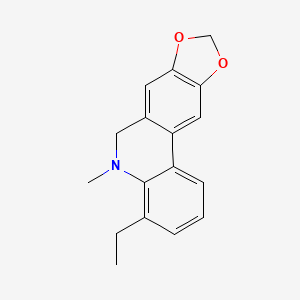
![(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B560401.png)
![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)
